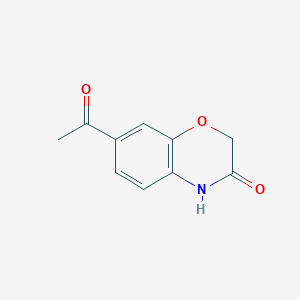

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

Description

Contextualization of 2H-1,4-Benzoxazin-3(4H)-one Heterocycles in Contemporary Chemical Research

The 2H-1,4-benzoxazin-3(4H)-one core structure is a fused heterocyclic system that combines a benzene (B151609) ring with a morpholin-3-one (B89469) moiety. ijsr.net This structural motif is of considerable interest in contemporary research due to its presence in various natural products and its role as a key building block in the synthesis of more complex molecules. ijsr.netnih.gov Benzoxazinone (B8607429) derivatives are recognized as important secondary metabolites in several plant families, including Gramineae, Acanthaceae, and Ranunculaceae, where they play a role in chemical defense mechanisms. jddtonline.infomdpi.comnih.gov In synthetic chemistry, the benzoxazinone skeleton serves as a versatile precursor for creating a wide array of compounds, leveraging its reactive sites for further functionalization. nih.gov

Significance of Substituted Benzoxazinone Derivatives in Organic and Medicinal Chemistry

The functionalization of the benzoxazinone core at various positions has led to a vast library of derivatives with a broad spectrum of biological activities. ijsr.net These compounds have been extensively investigated for their potential applications in medicinal chemistry. researchgate.net Research has demonstrated that substituted benzoxazinones can exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govjddtonline.infoontosight.ainih.gov The members of this chemical family have been explored for treating conditions such as Parkinson's disease and ischemia reperfusion. jddtonline.infosemanticscholar.org The specific nature and position of the substituent on the benzoxazinone scaffold are critical in determining the compound's pharmacological profile, making it a privileged structure in drug discovery and development. researchgate.netjocpr.com

Specific Academic and Research Focus on 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

While the broader class of substituted benzoxazinones is the subject of extensive research, specific academic literature focusing exclusively on 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- is not prominent. However, the existence and study of closely related compounds, such as 7-acetyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-one, confirm the synthesis of 7-acetylated benzoxazinones. ontosight.ai These related compounds have been noted for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai

The synthesis of the title compound is theoretically achievable through established organic chemistry reactions. A plausible route for its preparation would involve a Friedel-Crafts acylation of the parent 2H-1,4-benzoxazin-3(4H)-one core. youtube.comyoutube.com This electrophilic aromatic substitution would introduce the acetyl group at the C-7 position of the benzene ring.

The introduction of an acetyl group (CH₃CO-) can significantly modify the physicochemical and biological properties of the parent molecule. The acetyl moiety is an electron-withdrawing group that can alter the electron density of the aromatic system, influencing its reactivity and interactions with biological targets. Furthermore, studies on other classes of compounds have shown that acetylation can induce or enhance antimicrobial activity. mdpi.com The acetylation of phenolic compounds, for instance, has been correlated with an increase in their biological potency, potentially through improved bioavailability. nih.govresearchgate.net Therefore, the 7-acetyl group on the benzoxazinone scaffold represents a key point for modulating its therapeutic potential.

Overview of Historical Developments and Current Trends in Benzoxazinone Investigations

The investigation of benzoxazinones dates back to the isolation of naturally occurring derivatives like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) from plants. mdpi.comjocpr.com Early synthetic methods for the benzoxazinone core often relied on the cyclization of precursors derived from readily available starting materials like 2-aminophenols or anthranilic acid. nih.govmdpi.comresearchgate.net These foundational methods involved reactions such as the condensation of 2-aminophenol (B121084) with chloroacetyl chloride. researchgate.net

Contemporary research has shifted towards developing more efficient, selective, and environmentally benign synthetic strategies. nih.gov Modern trends include the use of transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, for constructing the heterocyclic ring and for late-stage functionalization. mdpi.comorganic-chemistry.orgrsc.org Methodologies such as one-pot syntheses, microwave-assisted reactions, and intramolecular C-H activation strategies have gained prominence for their ability to streamline the synthesis of complex benzoxazinone derivatives. nih.govresearchgate.netmdpi.com These advanced synthetic tools not only improve efficiency but also provide access to novel derivatives with diverse substitution patterns, fueling the ongoing exploration of their medicinal applications. organic-chemistry.org

Data Tables

Physicochemical Properties of Benzoxazinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2H-1,4-Benzoxazin-3(4H)-one | C₈H₇NO₂ | 149.15 | 173-175 | sigmaaldrich.com |

| 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl- | C₁₄H₁₅NO₃ | 245.27 | Not Available | ontosight.ai |

This table presents data for the parent benzoxazinone compound and a related 7-acetyl derivative to provide context due to the limited availability of specific experimental data for 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-.

Structure

3D Structure

Properties

IUPAC Name |

7-acetyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYAUKMPJWHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517898 | |

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84330-84-7 | |

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,4 Benzoxazin 3 4h One, 7 Acetyl and Analogous Structures

Strategies for the Construction of the 2H-1,4-Benzoxazin-3(4H)-one Core

Various synthetic strategies have been developed to access the benzoxazinone (B8607429) scaffold, ranging from classical multi-step sequences to modern catalytic and electrochemical methods.

Multi-step synthesis provides a versatile and traditional approach to constructing the 2H-1,4-benzoxazin-3(4H)-one core, allowing for the introduction of various substituents. A common strategy begins with substituted 2-aminophenols or 2-nitrophenols.

One established two-step method involves the initial O-alkylation of a 2-nitrophenol (B165410) with an alpha-bromo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. The resulting ether intermediate then undergoes reduction of the nitro group, typically with iron powder in acetic acid, which is followed by a spontaneous in-situ cyclization to yield the desired 2H-1,4-benzoxazin-3(4H)-one. ijsr.nettandfonline.comnih.gov This sequence is adaptable for producing a variety of analogs.

Another prevalent multi-step route starts with the acylation of a 2-aminophenol (B121084) using chloroacetyl chloride. ijsr.net This reaction forms an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. Subsequent intramolecular cyclization, often promoted by a base, yields the benzoxazinone ring system. Further modification, such as N-alkylation, can be performed on the resulting NH-benzoxazinone intermediate to introduce additional diversity. ijsr.net

For specifically synthesizing 7-substituted analogs, such as the target 7-acetyl compound, a multi-step sequence is particularly effective. A synthetic plan could involve a five-step solid-phase synthesis, which has been successfully used to produce 7-aryl-benzo[b] nih.govresearchgate.netoxazin-3(4H)-ones. ijsr.net Similarly, 7-amino derivatives have been synthesized starting from 2-amino-5-nitrophenol, indicating that precursors with substitution patterns amenable to forming a 7-acetyl group are viable starting points. nih.gov

Table 1: Examples of Multi-Step Syntheses for 2H-1,4-Benzoxazin-3(4H)-one Analogs

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrophenol | 1. Ethyl bromoacetate, K₂CO₃, Acetone2. Fe, Acetic Acid | 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one | - | ijsr.net |

| 2-Aminophenol | 1. Chloroacetyl chloride2. K₂CO₃, DMF | 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one | 30-70% | ijsr.net |

Catalytic reductive cyclization is a prominent and efficient method for synthesizing 2H-1,4-benzoxazin-3(4H)-ones, often considered a "green" chemistry approach. tandfonline.comnih.gov This strategy is typically the final step in a two-step sequence that begins with the O-alkylation of 2-nitrophenols using methyl 2-bromoalkanoates to form 2-nitro ester intermediates. tandfonline.comnih.govresearchgate.net

The key step involves the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the benzoxazinone ring. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. tandfonline.comnih.gov This method is valued for its clean reaction profile and high yields.

A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized using this approach, starting from various substituted 2-nitrophenols and methyl 2-bromoalkanoates. The resulting 2-nitro ester intermediates were subjected to catalytic reductive cyclization to afford the final products in good yields. tandfonline.comnih.gov

Table 2: Catalytic Reductive Cyclization for 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

| Intermediate | Catalyst | Product | Reference |

|---|---|---|---|

| Methyl 2-(2-nitrophenoxy)butanoate | Pd/C, H₂ | 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | tandfonline.com |

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, offers a powerful and efficient pathway to the 2H-1,4-benzoxazin-3(4H)-one scaffold. researchgate.netsemanticscholar.org This reaction typically involves a molecule with two aromatic rings connected by a linker, where one ring is electron-deficient, enabling nucleophilic attack. wikipedia.org

In a reported synthesis, substituted 2-chlorophenols are first reacted with an N-substituted 2-chloroacetamide (B119443) (e.g., N-benzyl-2-chloroacetamide) in the presence of a base like potassium carbonate to form a substituted acetamide (B32628) intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes an intramolecular Smiles-type rearrangement upon treatment with a stronger base, such as cesium carbonate (Cs₂CO₃), in a solvent like N,N-dimethylformamide (DMF) at reflux. researchgate.netsemanticscholar.org The reaction proceeds via nucleophilic attack of the amide nitrogen onto the aromatic ring of the chlorophenol moiety, displacing the oxygen to form the heterocyclic ring. This method is notable for its excellent yields and its ability to generate a wide range of substituted 1,4-benzoxazinones. researchgate.net

A related approach, the Passerini-Smiles reaction, which is a three-component reaction involving an electron-deficient phenol, an isocyanide, and a carbonyl compound, has also been developed and applied to the synthesis of benzoxazinones. semanticscholar.org

Table 3: Synthesis of 1,4-Benzoxazinones via Smiles Rearrangement

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-methylphenol (B1207291) + N-Benzyl-2-chloroacetamide | 1. K₂CO₃, CH₃CN2. Cs₂CO₃, DMF, reflux | 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one | 68% | semanticscholar.org |

Copper-catalyzed reactions have emerged as a valuable tool for constructing the benzoxazinone core, primarily through the formation of key C-N or C-O bonds. These methods often provide high efficiency and good functional group tolerance. organic-chemistry.org

One effective strategy involves a copper(I)-catalyzed one-pot synthesis from 2-(o-haloaryloxy)acyl chlorides and primary amines. The reaction proceeds through condensation followed by an intramolecular C-N bond coupling, affording a variety of N-substituted 2H-1,4-benzoxazin-3(4H)-ones in good to excellent yields. researchgate.net This approach allows for the convenient introduction of diverse substituents at the 4-position.

Other copper-catalyzed methods have been developed for isomeric benzoxazinones, which could potentially be adapted. For instance, a facile copper-catalyzed tandem intramolecular C-N coupling/rearrangement process has been used to synthesize 4H-3,1-benzoxazin-4-one derivatives from N-acyl-2-halobenzamides. organic-chemistry.org Optimization studies for this reaction identified copper(I) iodide (CuI) as the most effective catalyst with potassium phosphate (B84403) (K₃PO₄) as the base. organic-chemistry.org Additionally, tandem copper-catalyzed intermolecular decarboxylation cross-coupling reactions have been disclosed to access fused benzoxazinone scaffolds. acs.orgnih.gov

The direct cyclization of ortho-substituted phenols is one of the most straightforward and widely used methods for preparing the 2H-1,4-benzoxazin-3(4H)-one core. researchgate.net The most common variant of this approach involves the reaction of a 2-aminophenol with a haloacetyl halide, typically chloroacetyl chloride. ijsr.net

The reaction proceeds by initial N-acylation of the amino group of the 2-aminophenol to form a 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate. This intermediate is then cyclized through an intramolecular Williamson ether synthesis, where the phenoxide, generated by a base, displaces the chlorine atom to form the oxazine (B8389632) ring. ijsr.net A variety of bases can be used for the cyclization step, including potassium carbonate. ijsr.netresearchgate.net This method is robust and allows for the synthesis of benzoxazinones with various substituents on the aromatic ring, depending on the choice of the starting 2-aminophenol.

Electrochemical synthesis represents a modern, environmentally friendly approach to constructing heterocyclic compounds, including benzoxazinones. nih.govacs.org These methods utilize electricity to drive reactions, often under mild conditions and with high functional group tolerance, avoiding the need for harsh chemical oxidants or catalysts. nih.govacs.org

An unexpected electrochemical rearrangement of 3-hydroxyoxindoles to 3,1-benzoxazin-2-ones has been reported. nih.govacs.orgresearchgate.net While this produces an isomer of the target structure, it highlights the potential of electrosynthesis in forming benzoxazinone cores. The reaction is performed in an undivided cell and is believed to proceed through a peroxide intermediate. nih.govacs.org

More directly, an anodic C,H amination of phenoxy acetates has been shown to provide an efficient and sustainable route to 1,4-benzoxazin-3-ones. researchgate.net This electrochemical protocol is applicable to a broad range of substrates, including those with halogen substituents. researchgate.net Another electrochemical strategy involves an oxidative radical cascade reaction of olefinic amides to synthesize difluoromethylated benzoxazines, demonstrating the utility of electrochemistry for constructing functionalized benzoxazine (B1645224) systems without the need for transition-metal catalysts or external oxidants. rsc.org

Table 4: Electrochemical Synthesis of Benzoxazinone Analogs

| Starting Material | Method | Product Type | Reference |

|---|---|---|---|

| 3-Hydroxy-2-oxindoles | Electrochemical Rearrangement | 3,1-Benzoxazin-2-ones | nih.govacs.org |

| Phenoxy Acetates | Anodic C,H Amination | 1,4-Benzoxazin-3-ones | researchgate.net |

Regioselective Introduction of the Acetyl Moiety at the C-7 Position

Direct acylation, typically through a Friedel-Crafts reaction, is a common method for introducing acyl groups onto aromatic rings. organic-chemistry.org For the 2H-1,4-benzoxazin-3(4H)-one scaffold, the acylation would involve the reaction of the parent benzoxazinone with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. The nitrogen atom of the lactam is an ortho, para-director, while the amide carbonyl group is a meta-director. The interplay of these effects makes predicting the exact outcome of the Friedel-Crafts acylation complex. However, in related heterocyclic systems, acylation often occurs at the position para to the ring nitrogen. This would suggest that the C-7 position is a likely site for acylation.

A typical procedure would involve the following general steps:

Dissolving the 2H-1,4-benzoxazin-3(4H)-one in a suitable inert solvent.

Adding a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Slowly adding the acylating agent (e.g., acetyl chloride) at a controlled temperature.

Stirring the reaction mixture until completion, followed by quenching and work-up to isolate the product.

Challenges in this approach include the potential for multiple acylations, rearrangement reactions, and the need for stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. organic-chemistry.org

Table 1: Potential Conditions for Direct Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 2H-1,4-Benzoxazin-3(4H)-one | The aromatic compound to be acylated. |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Source of the acetyl group. |

| Catalyst | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), or other Lewis acids | To activate the acylating agent. |

| Solvent | Dichloromethane, carbon disulfide, or nitrobenzene | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Work-up | Quenching with acid, extraction, and purification by chromatography | To isolate and purify the desired product. |

A more regioselective and often higher-yielding approach involves the synthesis of the benzoxazinone ring from an aromatic precursor that already contains the acetyl group at the desired position. For the synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, the key starting material would be 2-amino-4-acetylphenol.

The synthesis of this precursor can be achieved through various routes, often starting from more readily available materials like p-hydroxyacetophenone. google.com Once 2-amino-4-acetylphenol is obtained, it can be cyclized to form the benzoxazinone ring. A common method for this cyclization is the reaction with chloroacetyl chloride in the presence of a base. researchgate.netresearchgate.net

The general reaction scheme is as follows:

N-acylation: 2-amino-4-acetylphenol is reacted with chloroacetyl chloride to form the intermediate N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide.

Intramolecular Cyclization: This intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the heterocyclic ring. This step is typically promoted by a base such as potassium carbonate or sodium hydroxide.

This method offers excellent control over the regiochemistry, as the position of the acetyl group is determined by the starting material.

Table 2: Synthesis of 7-acetyl-2H-1,4-benzoxazin-3(4H)-one via Pre-functionalized Precursor

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-amino-4-acetylphenol, Chloroacetyl chloride | Base (e.g., NaHCO₃), Solvent (e.g., Dichloromethane) | N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide |

| 2 | N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- |

Derivatization of the parent 2H-1,4-benzoxazin-3(4H)-one to introduce an acetyl group at the C-7 position is essentially the direct acylation strategy discussed in section 2.2.1. However, this subsection also considers multi-step derivatization processes. For instance, one could envision a sequence involving halogenation at the C-7 position followed by a cross-coupling reaction to introduce the acetyl group. While theoretically possible, this approach is generally more complex and less atom-economical than direct acylation or synthesis from a pre-functionalized precursor. A study on the synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one demonstrates the feasibility of introducing a substituent at the 7-position, which could then potentially be converted to an acetyl group. nih.gov

Green Chemistry Principles Applied to 7-Acetyl Benzoxazinone Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact. For the synthesis of 7-acetyl benzoxazinone, several green strategies can be employed.

One key aspect is the use of greener solvents. Traditional Friedel-Crafts acylations often use hazardous solvents like carbon disulfide or chlorinated hydrocarbons. Alternative, more environmentally benign solvents should be considered.

Another green approach is the use of catalytic rather than stoichiometric reagents. While Lewis acids in Friedel-Crafts reactions are often used in stoichiometric amounts, the development of more efficient, recyclable catalysts is an active area of research. organic-chemistry.org

The synthesis from pre-functionalized precursors can also be designed with green principles in mind. For instance, the reductive cyclization of 2-nitro ester intermediates is cited as a "green" method for preparing the benzoxazinone core. nih.govresearchgate.net This approach avoids the use of harsh reagents and can often be performed under milder conditions. The use of biocatalysis, for example, employing enzymes for specific transformations, represents a frontier in green synthesis of such heterocyclic compounds. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in 7-Acetyl Benzoxazinone Synthesis |

|---|---|

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents. |

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic scale production, the optimization of reaction conditions is crucial to maximize yields and ensure the reproducibility of the synthesis. Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time.

In the context of a Friedel-Crafts acylation, a screening of different Lewis acids and their concentrations would be necessary to find the optimal balance between reactivity and selectivity. The temperature of the reaction is also a critical parameter, as higher temperatures can lead to undesired side products.

For the synthesis from a pre-functionalized precursor, the choice of base and solvent for the cyclization step is important. A systematic study of different base-solvent combinations can lead to significant improvements in yield. The table below outlines a hypothetical optimization study for the cyclization step.

Table 4: Hypothetical Optimization of Cyclization Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 65 |

| 2 | K₂CO₃ | DMF | 100 | 8 | 85 |

| 3 | NaH | THF | Room Temp | 24 | 50 |

| 4 | Cs₂CO₃ | DMF | 100 | 6 | 92 |

| 5 | DBU | Acetonitrile (B52724) | Reflux | 10 | 78 |

This systematic approach allows for the identification of the optimal conditions for the synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- on an academic scale, ensuring high yields and purity of the final product.

Spectroscopic and Structural Elucidation of 2h 1,4 Benzoxazin 3 4h One, 7 Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (splitting patterns that show adjacent protons), and integration (the relative number of protons for each signal).

For 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, one would expect to observe:

Signals for the aromatic protons on the benzene (B151609) ring. The acetyl group at the C-7 position would influence the chemical shifts of the remaining aromatic protons (at C-5, C-6, and C-8), and their coupling patterns would confirm their relative positions.

A singlet signal for the methylene (B1212753) protons (-CH₂-) of the oxazine (B8389632) ring at the C-2 position.

A singlet for the amine proton (-NH-) at the N-4 position, which might be broad and its chemical shift dependent on solvent and concentration.

A characteristic downfield singlet for the three protons of the acetyl methyl group (-COCH₃).

Hypothetical ¹H NMR Data Table: (Note: This table is a prediction based on general principles and data for similar structures, as specific experimental data is unavailable.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | NH -4 |

| ~7.7 - 7.9 | Multiplet | 2H | Ar-H (H-6, H-8) |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H-5) |

| ~4.6 - 4.8 | Singlet | 2H | OCH₂ -2 |

| ~2.5 - 2.6 | Singlet | 3H | COCH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, revealing the complexity of the molecule and the chemical environment of each carbon.

For the target compound, key expected signals would include:

Two carbonyl carbon signals: one for the amide carbonyl (C-3) and a more downfield signal for the ketone carbonyl of the acetyl group.

Signals for the aromatic carbons. The carbon attached to the acetyl group (C-7) and the other substituted aromatic carbons (C-4a, C-8a) would have distinct chemical shifts.

A signal for the methylene carbon (C-2) of the oxazine ring.

A signal for the methyl carbon of the acetyl group.

Hypothetical ¹³C NMR Data Table: (Note: This table is a prediction based on general principles and data for similar structures, as specific experimental data is unavailable.)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C =O (Acetyl) |

| ~165 | C =O (Amide, C-3) |

| ~145 | Ar-C (C-8a) |

| ~135 | Ar-C (C-7) |

| ~130 | Ar-C (C-4a) |

| ~125 | Ar-C H |

| ~118 | Ar-C H |

| ~116 | Ar-C H |

| ~67 | OC H₂ (C-2) |

| ~26 | COC H₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton and carbon assignments for the CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the elemental formula (C₁₀H₉NO₃ for the target compound) by comparing the measured mass with the calculated mass, ruling out other possible formulas.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the structure.

Key fragmentation pathways for 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- would likely include:

Loss of the acetyl group (•CH₃CO) as a primary fragmentation, leading to a prominent peak.

Cleavage of the oxazine ring, such as the loss of a CO molecule from the amide group.

Subsequent fragmentations of the remaining benzoxazine (B1645224) core.

Hypothetical Mass Spectrometry Fragmentation Table: (Note: This table is a prediction based on general principles, as specific experimental data is unavailable.)

| m/z | Proposed Fragment | Formula |

| 191 | [M]⁺ | [C₁₀H₉NO₃]⁺ |

| 176 | [M - CH₃]⁺ | [C₉H₆NO₃]⁺ |

| 148 | [M - CH₃CO]⁺ | [C₈H₆NO₂]⁺ |

| 120 | [M - CH₃CO - CO]⁺ | [C₇H₆NO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimental Infrared (IR) or Raman spectroscopy data for 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- could be located. Such data would be essential for identifying the characteristic vibrational modes of its functional groups, including the acetyl carbonyl, the lactam carbonyl, the C-N and C-O bonds within the benzoxazine ring, and the aromatic ring substitutions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-. This analysis would typically provide information on the electronic transitions within the molecule, influenced by the chromophoric system of the benzoxazinone (B8607429) core and the acetyl substituent.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A crystal structure for 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography would be the definitive method to determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Methods for Purity and Isomeric Assessment

Information regarding the use of advanced spectroscopic methods, such as high-resolution mass spectrometry (HRMS) for exact mass determination or advanced nuclear magnetic resonance (NMR) techniques for isomeric purity assessment of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, is not available in the scientific literature.

Chemical Reactivity and Derivatization Studies of 2h 1,4 Benzoxazin 3 4h One, 7 Acetyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the benzoxazinone (B8607429) ring is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring. In the case of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, the key directing groups are the amide nitrogen (at position 4), the ether oxygen (at position 1), and the acetyl group (at position 7).

Studies on the parent compound, 2H-1,4-benzoxazin-3(4H)-one, provide insight into the inherent reactivity of the ring system. researchgate.netresearchgate.net The amide nitrogen and the ether oxygen are both ortho-, para-directing and activating groups. Their combined influence directs electrophiles primarily to the C-6 and C-8 positions. However, the outcome can be highly dependent on the reaction conditions.

For instance, the bromination of the unsubstituted 2H-1,4-benzoxazin-3(4H)-one shows varied regioselectivity based on the solvent used. researchgate.net Reaction with bromine in glacial acetic acid leads first to substitution at the C-6 position, followed by disubstitution to yield the 6,7-dibromo derivative. researchgate.netresearchgate.net In contrast, performing the bromination in a less polar solvent like chloroform (B151607) favors the formation of the 7-bromo derivative. researchgate.net

Nitration of the parent benzoxazinone also demonstrates condition-dependent regioselectivity. Using a standard sulfuric acid and nitric acid mixture results in the formation of the 6-nitro product, which can be further nitrated to the 6,8-dinitro compound. researchgate.netresearchgate.net A different nitrating system, such as sodium nitrite (B80452) in fuming nitric acid, shifts the selectivity to favor the 7-nitro derivative. researchgate.net

| Reaction | Reagents | Major Product(s) on Parent Benzoxazinone | Reference |

| Bromination | Br₂ in Glacial Acetic Acid | 6-Bromo- and 6,7-Dibromo- | researchgate.net, researchgate.net |

| Bromination | Br₂ in Chloroform | 7-Bromo- | researchgate.net |

| Nitration | H₂SO₄ / HNO₃ | 6-Nitro- and 6,8-Dinitro- | researchgate.net, researchgate.net |

| Nitration | NaNO₂ / Fuming HNO₃ | 7-Nitro- | researchgate.net |

This table summarizes the regioselectivity of electrophilic substitution on the unsubstituted 2H-1,4-benzoxazin-3(4H)-one scaffold.

The presence of a C-7 acetyl group significantly modifies the electronic landscape of the aromatic ring. The acetyl group is a moderate deactivating group due to its electron-withdrawing nature (both by induction and resonance) and is a meta-director. youtube.com

In the 7-acetyl- substituted benzoxazinone, the directing effects of the substituents are as follows:

Amide Nitrogen (Position 4): Activating, ortho-, para-director (directs to C-5 and C-7). Its influence strongly activates the C-5 position.

Acetyl Group (Position 7): Deactivating, meta-director (directs to C-5 and C-8a [bridged]). Its influence strongly deactivates the ring and directs incoming electrophiles to C-5.

Chemical Transformations Involving the Acetyl Moiety at C-7

The acetyl group at C-7 is a versatile functional group that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding 7-(1-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one. This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for selectively reducing ketones without affecting the amide functionality in the heterocyclic ring. nih.gov For more robust reductions, catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) can also be employed.

| Reaction | Reagent | Product |

| Ketone Reduction | Sodium Borohydride (NaBH₄) in Methanol (B129727)/Ethanol | 7-(1-Hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 7-(1-Hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one |

| Clemmensen Reduction | Zn(Hg), HCl | 7-Ethyl-2H-1,4-benzoxazin-3(4H)-one |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 7-Ethyl-2H-1,4-benzoxazin-3(4H)-one |

This table outlines common reduction reactions applicable to the C-7 acetyl group.

The methyl group of the C-7 acetyl moiety has acidic α-hydrogens, enabling it to participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- would react with various substituted benzaldehydes in the presence of a base (e.g., NaOH or KOH) to form chalcone-like derivatives, specifically 7-(3-aryl-acryloyl)-2H-1,4-benzoxazin-3(4H)-ones. These products contain an α,β-unsaturated ketone system, which is a valuable synthetic intermediate for further reactions like Michael additions.

| Aldehyde Reactant | Base Catalyst | Expected Chalcone-Type Product |

| Benzaldehyde | NaOH | 7-(3-Phenyl-acryloyl)-2H-1,4-benzoxazin-3(4H)-one |

| 4-Chlorobenzaldehyde | KOH | 7-[3-(4-Chlorophenyl)-acryloyl]-2H-1,4-benzoxazin-3(4H)-one |

| 4-Methoxybenzaldehyde | NaOH | 7-[3-(4-Methoxyphenyl)-acryloyl]-2H-1,4-benzoxazin-3(4H)-one |

This table provides examples of Claisen-Schmidt condensation reactions starting from 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-.

The methyl ketone functionality can be converted into several other important chemical groups, further expanding the synthetic utility of the parent molecule.

Haloform Reaction: Treatment with an excess of a halogen (e.g., Br₂) and a strong base (e.g., NaOH) can convert the methyl ketone into a carboxylate group via the haloform reaction. Subsequent acidic workup would yield 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylic acid.

Baeyer-Villiger Oxidation: This reaction uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the ketone to an ester. The reaction would yield 7-acetoxy-2H-1,4-benzoxazin-3(4H)-one.

Formation of Imines and Derivatives: The ketone can react with primary amines and related compounds to form various C=N bonded derivatives. For example, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime, while reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives yields hydrazones.

| Reaction | Reagents | Resulting Functional Group at C-7 |

| Haloform Reaction | 1. Br₂, NaOH 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Baeyer-Villiger Oxidation | m-CPBA | Ester (-O-CO-CH₃) |

| Oxime Formation | NH₂OH·HCl, Base | Oxime (=N-OH) |

| Hydrazone Formation | H₂NNH₂ | Hydrazone (=N-NH₂) |

This table illustrates potential functional group interconversions for the C-7 acetyl moiety.

Reactivity of the Lactam and Ether Linkages within the Oxazinone Ring System

The characteristic reactivity of the 2H-1,4-benzoxazin-3(4H)-one ring is dominated by the amide (lactam) functionality. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, while the adjacent carbonyl group activates the N-H bond, rendering it acidic enough for deprotonation by a suitable base. The ether linkage, in contrast, is generally stable under neutral and basic conditions.

The nitrogen atom of the lactam moiety is a primary site for functionalization. Deprotonation with a base, such as potassium carbonate or cesium carbonate, generates a nucleophilic anion that readily reacts with various electrophiles. semanticscholar.org This allows for the introduction of a wide range of substituents at the N-4 position.

N-Alkylation and N-Acylation: The most common N-substitution reactions are alkylation and acylation. N-alkylation is typically achieved by treating the benzoxazinone with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. ijsr.net Similarly, N-acylation can be performed using acyl chlorides or anhydrides. For instance, the N-acetylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been documented, demonstrating the accessibility of the nitrogen for acylation. researchgate.netnih.gov The 7-acetyl group on the aromatic ring is expected to have a minor electronic withdrawing effect but is not anticipated to fundamentally alter this reactivity pathway.

| Substrate Class | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one | Alkyl Halide (e.g., Benzyl (B1604629) chloride) | 4-Alkyl-2H-1,4-benzoxazin-3(4H)-one | N-Alkylation |

| 2H-1,4-benzoxazin-3(4H)-one | Acyl Chloride (e.g., Acetyl chloride) | 4-Acyl-2H-1,4-benzoxazin-3(4H)-one | N-Acylation |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one | Acetic Anhydride | 4-Acetyl-2-alkyl-2H-1,4-benzoxazin-3(4H)-one | N-Acylation |

The bicyclic structure of 2H-1,4-benzoxazin-3(4H)-one, featuring both lactam and ether linkages, is generally stable. However, under forcing conditions such as strong acid or base hydrolysis, the lactam bond can be cleaved. The ether bond is typically more robust and resistant to cleavage.

Conversely, the dynamics of ring closure are a cornerstone of many synthetic routes to this scaffold. A prominent example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. semanticscholar.orgumich.eduasianpubs.orgresearchgate.netnih.gov In a typical synthesis employing this rearrangement, an N-substituted-2-(2-chlorophenoxy)acetamide is treated with a strong base like cesium carbonate. semanticscholar.org The amide nitrogen attacks the aromatic ring, displacing the chloride and forming the oxazinone ring. This reaction is a powerful demonstration of ring-closure dynamics, where the formation of the heterocyclic system is driven by the generation of a stable, fused ring structure. semanticscholar.orgnih.gov The regiochemical outcome of this reaction is highly controlled, as discussed in the following section.

Exploration of Chemo-, Regio-, and Stereoselectivity in Syntheses and Transformations

Selectivity is a critical aspect of the synthesis and derivatization of complex molecules like 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-. The presence of multiple reactive sites—the lactam nitrogen, the enolizable C-2 position, the acetyl group, and the aromatic ring—necessitates precise control over reaction conditions to achieve desired outcomes.

Chemoselectivity: In the context of functionalization, the lactam nitrogen is generally the most nucleophilic site, leading to preferential N-alkylation or N-acylation over reactions at other positions under basic conditions. ijsr.net Synthetic strategies often leverage this inherent chemoselectivity. For instance, one-pot procedures for synthesizing N-substituted derivatives rely on the chemoselective reaction of an aminophenol with a haloalkanoate, followed by cyclization. ijsr.net

Regioselectivity: The regioselectivity of reactions is evident in both the synthesis of the ring system and its subsequent functionalization.

In Synthesis: The Smiles rearrangement provides excellent regiochemical control. For example, the reaction of an N-benzyl-2-chloroacetamide with 2-chloro-4-methylphenol (B1207291) exclusively yields the 7-methyl-2H-1,4-benzoxazin-3(4H)-one derivative, not the 6-methyl isomer. semanticscholar.org This demonstrates that the intramolecular cyclization pathway is highly specific.

In Aromatic Substitution: The substitution pattern on the benzene ring is governed by the directing effects of the existing substituents. The parent 2H-1,4-benzoxazin-3(4H)-one directs electrophiles primarily to the C-6 and C-7 positions. For 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, the situation is more complex. The amide and ether functionalities are ortho-, para-directing activators, while the 7-acetyl group is a meta-directing deactivator. The combined influence of these groups would be expected to direct incoming electrophiles to the C-5 and potentially C-8 positions, ortho and para to the activating groups and meta to the deactivating acetyl group.

| Position | Directing Effect of Amide/Ether | Directing Effect of 7-Acetyl Group | Predicted Outcome |

|---|---|---|---|

| C-5 | Ortho to Amide | Meta to Acetyl | Favored |

| C-6 | Para to Ether | Ortho to Acetyl (Sterically Hindered) | Disfavored |

| C-8 | Ortho to Ether | Meta to Acetyl | Possible, but may be sterically hindered |

Stereoselectivity: The C-2 position of the oxazinone ring is prochiral. The introduction of a substituent at this position creates a stereocenter. While many synthetic methods result in a racemic mixture, stereoselective syntheses have been developed for related benzoxazines. dntb.gov.ua These methods often involve chiral auxiliaries, catalysts, or kinetic resolution to produce enantiomerically enriched products. dntb.gov.ua For the 7-acetyl derivative, the synthesis of C-2 substituted analogs would likewise require stereocontrolled methods to achieve a specific stereoisomer, although specific examples are not prevalent in the literature.

Computational and Theoretical Chemistry Investigations of 2h 1,4 Benzoxazin 3 4h One, 7 Acetyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 2H-1,4-Benzoxazin-3(4H)-one scaffold, these methods have been employed to elucidate its electronic nature and conformational possibilities.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on compounds containing the benzo researchgate.netnih.govoxazin-3(4H)-one moiety have utilized DFT to characterize the structures of newly synthesized molecules. nih.gov These calculations can predict molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and the distribution of electron density, which are crucial for assessing the molecule's reactivity and stability. nih.govacs.org For instance, DFT calculations have been used to suggest that energy barriers in reaction pathways can be overcome, leading to thermodynamically favorable formations of novel benzoxazinone-containing structures. nih.govacs.org While specific DFT data for the 7-acetyl derivative is not extensively published, the principles applied to the core structure are directly relevant.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 1,4-benzoxazine ring system, which is not planar, understanding its preferred conformations is key to comprehending its interactions with biological targets. The six-membered heterocyclic ring can adopt conformations such as an envelope shape. nih.gov Theoretical studies can map the potential energy surface, identifying the most stable low-energy conformers and the energy barriers between them. researchgate.net This information is critical for molecular docking and QSAR studies, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological macromolecules.

Numerous studies have performed docking simulations on 2H-1,4-benzoxazin-3(4H)-one derivatives to elucidate their mechanism of action and explain experimental biological activity. researchgate.net These simulations have been used to explore interactions with various enzymes, providing insights into potential therapeutic applications. For example, derivatives of this scaffold have been docked against glucosamine-6-phosphate synthase, a target for antimicrobial agents, to understand the interactions with amino acid residues in the enzyme's active site. ekb.eg Similarly, docking studies have been conducted on targets like dihydrofolate reductase and undecaprenyl diphosphate (B83284) synthase to support antibacterial activity findings. rdd.edu.iq These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

The table below summarizes findings from docking studies on various 2H-1,4-Benzoxazin-3(4H)-one derivatives, illustrating the types of interactions observed.

| Target Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |

| Glucosamine-6-phosphate synthase | Gln, Arg, Val | Hydrogen Bonding, Hydrophobic | ekb.eg |

| Dihydrofolate reductase (S. aureus) | Phe, Leu, Asp | Pi-Pi Stacking, Hydrophobic | rdd.edu.iq |

| Undecaprenyl diphosphate synthase (E. coli) | Tyr, Arg, Phe | Hydrogen Bonding, Pi-Cation | rdd.edu.iq |

| Acetylcholinesterase | Trp, Tyr, His | Pi-Pi Stacking, Hydrogen Bonding | nih.gov |

These examples demonstrate the utility of molecular docking in rationalizing the biological activities of the benzoxazinone (B8607429) class of compounds and guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the 1,4-benzoxazin-3-one scaffold, QSAR studies have been instrumental in understanding the structural requirements for antimicrobial activity. nih.gov

A comprehensive QSAR study on a large dataset of 111 natural and synthetic 1,4-benzoxazin-3-ones established models that revealed different structural requirements for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov The models, which showed good predictive power, frequently selected descriptors related to the molecule's shape, VolSurf (molecular interaction fields), and hydrogen-bonding properties. nih.gov Such models are valuable for the in silico screening of new, untested compounds and for designing novel lead compounds with potentially enhanced activity. nih.gov Another study used QSAR to characterize the ecotoxicological effects of benzoxazinone allelochemicals and their transformation products. nih.gov

Key descriptors identified in QSAR models for 1,4-benzoxazin-3-ones include:

VolSurf Descriptors: These describe the size, shape, and hydrophobic/hydrophilic properties of the molecular surface.

Hydrogen Bonding Properties: The number and strength of hydrogen bond donors and acceptors are critical for interactions with biological targets.

These models provide a framework for predicting the biological activity of new derivatives like 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, based on its specific structural features.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes, conformational changes, and the influence of solvent molecules.

For novel derivatives of benzo researchgate.netnih.govoxazin-3(4H)-one, MD analyses have been used to assess their structural stability when bound to a target like acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.govacs.org These simulations can confirm the stability of interactions predicted by docking and provide a more realistic representation of the binding event in a physiological environment. By observing the trajectory of the ligand in the active site over nanoseconds, researchers can evaluate the durability of key hydrogen bonds and other interactions, thus strengthening the case for a compound's potential as a therapeutic agent. nih.govacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are also employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions serve as a powerful tool for validating the structures of newly synthesized compounds when compared with experimental data.

The characterization of novel 1,4-benzoxazinone derivatives typically involves a suite of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. ekb.egmdpi.com By calculating the expected spectroscopic parameters for a proposed structure and comparing them to the measured spectra, researchers can confirm the identity and purity of their synthesized compounds. nih.gov This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, ensuring the accurate structural assignment of complex molecules like 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-.

Biological Activity and Structure Activity Relationship Sar Studies of 2h 1,4 Benzoxazin 3 4h One, 7 Acetyl Derivatives

Antifungal Activities

Derivatives of the 1,4-benzoxazin-3-one core structure have been a subject of significant interest in the development of new antifungal agents due to their broad spectrum of activity against various plant pathogenic fungi.

In Vitro Efficacy Against Plant Pathogenic Fungi

Numerous studies have demonstrated the in vitro efficacy of 1,4-benzoxazin-3-one derivatives against a range of phytopathogenic fungi. For instance, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were tested against seven agricultural fungi: Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov Many of these compounds displayed moderate to good antifungal activity, particularly at a concentration of 200 mg L⁻¹. nih.gov

In another study, novel 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone moiety were synthesized and evaluated against five plant pathogenic fungi: Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt, and Phytophthora capsica. nih.govtandfonline.com Several of these compounds showed considerable inhibitory effects against these fungi at a concentration of 50 μg/mL. nih.govtandfonline.com

Interactive Data Table: Antifungal Efficacy of Selected Benzoxazinone (B8607429) Derivatives

| Compound/Derivative | Target Fungi | Concentration | Inhibition Results | Reference |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | F. culmorum, P. cactorum, R. solani | 100 mg L⁻¹ | Complete inhibition | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | P. cactorum | 20 mg L⁻¹ | 72% inhibition | nih.gov |

| Acylhydrazone Derivative 5L | G. zeae | 50 µg/mL | EC₅₀: 20.06 µg/mL | nih.gov |

| Acylhydrazone Derivative 5q | P. sasakii | 50 µg/mL | EC₅₀: 26.66 µg/mL | nih.gov |

| Acylhydrazone Derivative 5r | P. infestans | 50 µg/mL | EC₅₀: 15.37 µg/mL | nih.gov |

Comparative Analysis of Antifungal Potency with Variously Substituted Benzoxazinones

The antifungal potency of benzoxazinone derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone ring. For example, the compound 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one was identified as one of the most potent derivatives in a study, completely inhibiting the mycelial growth of seven different agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov When the concentration was lowered to 100 mg L⁻¹, this N-acetyl derivative still completely inhibited the growth of three fungal strains (F. culmorum, P. cactorum, and R. solani), outperforming its non-acetylated counterpart, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, which only inhibited R. solani at the same concentration. nih.gov

Similarly, derivatives with a 6-Cl substitution on the benzoxazinone skeleton have been shown to exhibit better antifungal activity compared to other substituents. nih.gov For instance, compounds with this feature displayed excellent bioactivity with high inhibitory rates against G. zeae, C. wilt, P. sasakii, and P. infestans. nih.gov The introduction of a benzyl (B1604629) group on the nitrogen atom of the benzoxazinone ring has also been noted to lead to prominent antifungal activity. tandfonline.com

Structure-Activity Relationships Correlating C-7 Acetyl Group with Antifungal Effects

While specific studies focusing exclusively on the 7-acetyl substitution are not extensively available in the reviewed literature, general structure-activity relationship (SAR) principles for benzoxazinones can provide insights. The electronic and steric properties of substituents on the benzene (B151609) ring of the benzoxazinone core are critical for antifungal activity. The presence of electron-withdrawing groups can influence the molecule's interaction with fungal targets. An acetyl group at the C-7 position would act as an electron-withdrawing group, potentially modulating the electronic distribution of the aromatic ring and influencing the compound's biological activity. However, without direct experimental data for 7-acetyl derivatives, this remains a hypothesis based on general SAR studies of related compounds.

Antibacterial Activities

The 1,4-benzoxazine scaffold is also recognized for its potential in developing new antibacterial agents, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.

Assessment of Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant antibacterial activities. For example, various derivatives containing propanolamine (B44665) groups exhibited good antibacterial activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo). tandfonline.com Another study reported that newly synthesized 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives showed activity against two Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and three Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL. nih.gov

Investigation of Inhibitory Concentrations and Spectrum of Activity

The inhibitory concentrations and spectrum of activity vary widely depending on the specific substitutions on the benzoxazinone core. In a study of propanolamine-containing derivatives, one compound, designated 4n, showed exceptional in vitro inhibitory effects with EC₅₀ values of 4.95, 4.71, and 8.50 μg mL⁻¹ against Psa, Xac, and Xoo, respectively. tandfonline.com These values were superior to commercial antibiotics like bismerthiazol (B1226852) and thiodiazole copper. tandfonline.com

The broad-spectrum activity is a notable feature of this class of compounds. Research on 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives indicated MIC values between 12.5-50 μg/mL against a panel of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov This suggests that the benzoxazinone scaffold can be modified to target a wide range of microbial pathogens.

Interactive Data Table: Antibacterial Efficacy of Selected Benzoxazinone Derivatives

| Compound/Derivative | Bacterial Strain | Inhibitory Concentration (EC₅₀/MIC) | Reference |

| Propanolamine Derivative 4n | Xanthomonas oryzae pv oryzae (Xoo) | 4.95 μg mL⁻¹ | tandfonline.com |

| Propanolamine Derivative 4n | Xanthomonas axonopodis pv citri (Xac) | 4.71 μg mL⁻¹ | tandfonline.com |

| Propanolamine Derivative 4n | Pseudomonas syringae pv actinidiae (Psa) | 8.50 μg mL⁻¹ | tandfonline.com |

| 2,6,7-Trisubstituted Derivatives | S. aureus, B. subtilis, E. coli, etc. | 12.5-50 μg/mL | nih.gov |

Antioxidant Properties

Derivatives of the 1,4-benzoxazin-3-one scaffold have been recognized for their antioxidant potential. nih.gov Studies have confirmed this activity through various assays, notably the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging test. ekb.egnih.gov A novel series of synthesized 1,4-benzoxazinone derivatives was evaluated for antioxidant properties, demonstrating their capacity to act as radical scavengers. ekb.eg Similarly, a series of 7-nitro-2-arylbenzoxazinones showed antioxidant potential that was in close agreement with their experimental anticancer results, with percent inhibition of the DPPH radical ranging from 34.45% to 85.93%. nih.gov

Other Investigated Biological Activities of Benzoxazinone Derivatives (e.g., enzyme inhibition, receptor antagonism)

Beyond antioxidant effects, the 1,4-benzoxazin-3-one core has been functionalized to target a diverse range of biological processes, including enzyme inhibition and receptor antagonism.

Enzyme Inhibition:

Cholinesterase Inhibition: Several benzoxazinone derivatives have been designed and evaluated as potential inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease therapy. nih.govresearchgate.net Kinetic assays revealed that some of these compounds act as non-competitive inhibitors of AChE, with Kᵢ values in the micromolar range. nih.govresearchgate.net For example, certain indole-benzoxazinone derivatives demonstrated effective inhibitory profiles with Kᵢ values around 20.2 µM. nih.govresearchgate.net

α-Chymotrypsin Inhibition: A series of benzoxazinones showed good inhibitory activity against the serine protease α-chymotrypsin, with IC₅₀ values ranging from 6.5 to 341.1 µM. nih.govresearchgate.net Kinetic studies indicated that these compounds could act as competitive, non-competitive, or mixed-type inhibitors. nih.gov

Antibacterial Enzyme Inhibition: The scaffold has been used to develop novel antibacterial agents. Specifically, 1,4-benzoxazine derivatives were identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) from Mycobacterium tuberculosis, an essential enzyme in the menaquinone biosynthesis pathway. nih.gov

Antidiabetic Enzyme Inhibition: In silico studies have explored the potential of benzoxazinone derivatives to act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes relevant to the management of type 2 diabetes. researchgate.net

Receptor Antagonism & Other Activities:

CNS Receptor Activity: Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to interact with central nervous system receptors. One derivative was identified as a potent dopamine (B1211576) D2 receptor antagonist with high activity in inhibiting serotonin (B10506) reuptake. nih.gov Another compound exhibited strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, marking it as a potential lead for complex neuropsychiatric disorders. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives have been demonstrated in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Active compounds effectively reduced the production of nitric oxide (NO) and downregulated the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Some derivatives also inhibit the pro-inflammatory enzymes cyclooxygenase-1 (COX-1) and -2 (COX-2). researchgate.net

Antifungal Activity: Various 2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for antifungal activity against a range of phytopathogenic fungi, displaying moderate to good inhibition of mycelial growth. nih.govresearchgate.net

Anticonvulsant Activity: The therapeutic potential of this class extends to anticonvulsant agents. A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated, with one derivative, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, showing particular potency in the maximal electroshock test with an ED₅₀ value of 31.7 mg/kg. nih.gov

The table below summarizes the diverse biological activities investigated for the 1,4-benzoxazin-3-one scaffold.

| Biological Target/Activity | Example of Derivative/Study Finding | Reference(s) |

| Acetylcholinesterase (AChE) Inhibition | Indole-benzoxazinones act as non-competitive inhibitors. | nih.gov, researchgate.net |

| α-Chymotrypsin Inhibition | Substituted benzoxazinones with IC₅₀ values from 6.5 to 341.1 µM. | nih.gov, researchgate.net |

| Anti-inflammatory (NO reduction) | Derivatives modified with 1,2,3-triazole reduced LPS-induced NO. | nih.gov |

| CNS Receptor Antagonism | Potent dopamine D2 and serotonin (5-HT1A, 5-HT2A) receptor activity. | nih.gov |

| Antifungal | N-acetyl and C-2 alkyl derivatives inhibit various phytopathogenic fungi. | nih.gov, researchgate.net |

| Anticonvulsant | 7-(4-fluorobenzylamino) derivative with ED₅₀ of 31.7 mg/kg. | nih.gov |

| Antibacterial (MenB Inhibition) | Inhibition of M. tuberculosis MenB enzyme. | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological potency and selectivity of 2H-1,4-benzoxazin-3(4H)-one derivatives are highly dependent on the substitution patterns on both the heterocyclic and benzene rings.

While comprehensive SAR studies focusing specifically on the 7-acetyl group are not extensively documented, its influence can be inferred from studies on related 7-substituted analogues and general chemical principles. The acetyl group is an electron-withdrawing group via resonance and induction. Its presence at the C-7 position would modulate the electron density of the aromatic ring, which can in turn affect binding affinity to biological targets and the molecule's pharmacokinetic properties.

SAR studies have elucidated key relationships between specific structural motifs and biological outcomes:

Substitution at N-4: N-acetylation of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one significantly enhanced its antifungal activity, completely inhibiting the mycelial growth of several fungal species at high concentrations. researchgate.net This indicates that modifying the amide nitrogen can be a successful strategy for increasing potency.

Substitution at C-2: For antifungal activity, the presence of a long alkyl chain at the 2-position of the benzoxazine (B1645224) ring was shown to be favorable. researchgate.net

Substitution on the Benzene Ring:

For α-chymotrypsin inhibition, the presence of substituents on the phenyl ring generally reduces inhibitory potential. nih.govresearchgate.net However, for compounds that retain activity, the position is critical, with ortho-substituted derivatives showing better inhibition than meta or para isomers. nih.gov

For antifungal activity, a chloro group at the C-6 position was found to confer better activity than other substituents. nih.gov

For antibacterial activity against M. tuberculosis, derivatives with no substituent or with fluoro/chloro groups on the benzene ring showed high potency (MIC < 1 µg/ml), whereas the introduction of a methyl group led to a significant loss of activity. nih.gov

Natural benzoxazinoids, such as DIMBOA and DIBOA from gramineous plants, serve as important benchmarks for synthetic analogues. mdpi.comnih.gov

Phytotoxicity: SAR studies on phytotoxicity showed that natural hydroxamic acids (DIBOA, DIMBOA) and their degradation product 2-aminophenoxazin-3-one (APO) have significant activity. nih.gov Synthetic 2-deoxy derivatives also displayed high inhibitory activity, suggesting that the 2-hydroxy group is not essential for this particular biological effect and that synthetic modifications can lead to potent herbicidal models. nih.gov

Antimicrobial Activity: Monomeric natural benzoxazinoids generally lack potent antimicrobial activity. wur.nl However, the synthetic 1,4-benzoxazin-3-one scaffold is considered an excellent starting point for designing new antimicrobial compounds, as chemical modifications can significantly enhance potency against bacteria and fungi. wur.nl

Insecticidal Activity: Against certain insect herbivores, the natural hydroxamic acids DIMBOA and DIBOA are more toxic than their corresponding lactam analogues (which lack the N-OH group) or their benzoxazolinone degradation products. nih.gov This suggests that the N-hydroxy moiety is crucial for this mode of action, likely due to its chemical reactivity. nih.gov

Proposed Molecular Mechanisms of Biological Action (Based on in vitro and Computational Data)

Computational modeling and in vitro mechanistic studies have provided valuable insights into how these compounds exert their biological effects at the molecular level.

Acetylcholinesterase Inhibition: Molecular docking studies of benzoxazinone-based AChE inhibitors revealed that the most active compounds share a binding mode similar to the approved drug donepezil. nih.govresearchgate.net They are predicted to interact with key residues in the active site of the enzyme, explaining their inhibitory function. nih.gov

Anti-inflammatory Action: The anti-inflammatory effects of certain 2H-1,4-benzoxazin-3(4H)-one derivatives are proposed to be mediated through the activation of the Nrf2-HO-1 signaling pathway. nih.gov This pathway is a major regulator of cellular defense against oxidative stress. nih.govnih.gov Molecular docking suggested that active compounds could interact with Nrf2-related binding sites, preventing its degradation by its inhibitor Keap1 and allowing it to translocate to the nucleus to activate antioxidant gene expression. nih.gov

Antimicrobial Action: The antimicrobial mechanism for some derivatives has been explored through docking studies against essential microbial enzymes. For instance, the potent activity of certain compounds was explained by their predicted interactions within the active site of glucosamine-6-phosphate synthase, a key enzyme in the formation of the bacterial cell wall. ekb.eg Other potential targets identified through docking include dihydrofolate reductase and undecaprenyl diphosphate (B83284) synthase. rdd.edu.iq

These studies underscore the utility of in silico methods for rationalizing observed activities and guiding the design of new, more potent derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold.

Identification of Putative Molecular Targets

Recent research into the biological activities of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- derivatives and structurally related analogs has led to the identification of several putative molecular targets. These findings, largely derived from computational molecular docking studies and in vitro assays, suggest that the therapeutic potential of this class of compounds may stem from their interactions with key proteins involved in various cellular signaling pathways.

One of the primary putative targets identified for 2H-1,4-benzoxazin-3(4H)-one derivatives is the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a crucial component of the Nrf2-Keap1 pathway, which plays a central role in the cellular response to oxidative stress. By interacting with Keap1, these derivatives can potentially modulate the Nrf2 signaling pathway, which is implicated in inflammatory responses. Molecular docking studies have suggested that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can bind to sites related to Nrf2 interaction, thereby preventing its degradation by Keap1. mpu.edu.mofrontiersin.org This interaction leads to the activation of the Nrf2-HO-1 signaling pathway, which helps in alleviating microglial inflammation. mpu.edu.mofrontiersin.org

Another significant molecular target for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 is a key transcriptional regulator, and its inhibition is a therapeutic strategy in certain cancers, particularly hematologic malignancies. A novel series of 2H-benzo[b] mpu.edu.monih.govoxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors. nih.gov

Furthermore, molecular docking studies have explored the interaction of 2H-1,4-benzoxazin-3(4H)-one derivatives with enzymes relevant to metabolic disorders. These include pancreatic α-amylase and intestinal α-glucosidase, which are key enzymes in carbohydrate digestion and glucose absorption. The inhibition of these enzymes is a therapeutic approach for managing type 2 diabetes. researchgate.net Additionally, glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars, has been identified as a potential target for the antimicrobial activity of these compounds. ekb.eg

Other identified putative targets for the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives include human acetylcholinesterase (hAChE), a key enzyme in the nervous system, as well as dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which are important in the treatment of neuropsychiatric disorders. nih.gov

Table 1: Putative Molecular Targets of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

| Putative Target | Therapeutic Area | Derivative Class |

|---|---|---|

| Keap1 (Nrf2-HO-1 pathway) | Anti-inflammatory | 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety |

| CDK9 | Anticancer (Hematologic Malignancies) | 2H-benzo[b] mpu.edu.monih.govoxazin-3(4H)-one derivatives |

| Pancreatic α-amylase | Antidiabetic | Isoxazolinyl-1,2,3-triazolyl- mpu.edu.monih.gov-benzoxazin-3-one derivatives |

| Intestinal α-glucosidase | Antidiabetic | Isoxazolinyl-1,2,3-triazolyl- mpu.edu.monih.gov-benzoxazin-3-one derivatives |

| Glucosamine-6-phosphate synthase | Antimicrobial | Novel 2H-1,4-Benzoxazin-3(4H)-one derivatives |

| Human Acetylcholinesterase (hAChE) | Neurodegenerative Diseases | 2H-1,4-Benzoxazin-3(4H)-one scaffold |

| Dopamine D2 Receptor | Neuropsychiatric Disorders | 2H-1,4-Benzoxazin-3(4H)-one scaffold |

| Serotonin 5-HT1A and 5-HT2A Receptors | Neuropsychiatric Disorders | 2H-1,4-Benzoxazin-3(4H)-one scaffold |

Analysis of Binding Interactions and Active Site Geometry

The therapeutic efficacy of 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- derivatives is fundamentally linked to their specific binding interactions with their molecular targets. Molecular docking simulations have provided valuable insights into the binding modes and the geometry of the active sites of these target proteins, revealing key intermolecular forces that govern the ligand-protein recognition.

In the context of the anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives targeting Keap1, molecular docking studies have elucidated crucial electrostatic interactions. It has been observed that specific derivatives engage with important arginine residues within the Keap1 active site. For instance, hydrogen bonds have been predicted to form between the ligand and residues such as Arg 415. mpu.edu.mo These interactions are thought to be critical in preventing the binding of Nrf2 to Keap1, thereby stabilizing Nrf2 and allowing it to exert its antioxidant effects.

For derivatives targeting pancreatic α-amylase and intestinal α-glucosidase, the binding interactions within the active sites of these enzymes are key to their inhibitory activity. While specific details for 7-acetyl derivatives are not extensively documented, studies on related isoxazolinyl-1,2,3-triazolyl- mpu.edu.monih.gov-benzoxazin-3-one derivatives have shown high affinity for these enzymes. The active site of α-glucosidase has been shown to interact with these compounds through key residues such as His A:584, Arg A:608, and Glu A:866. researchgate.net

The antimicrobial activity of novel 2H-1,4-benzoxazin-3(4H)-one derivatives has been linked to their interaction with glucosamine-6-phosphate synthase. Docking studies for potent compounds have been conducted to understand the interactions with the amino acid residues within the active site of this enzyme, which is a target for antimicrobial agents. ekb.eg

While detailed binding interactions for the specific "7-acetyl" derivative are not always available, the collective data from related benzoxazinone compounds provide a foundational understanding of their structure-activity relationships. The benzoxazinone core serves as a scaffold that can be functionalized to achieve specific interactions within the active sites of various protein targets. The nature and position of substituents on this scaffold are critical in determining the binding affinity and selectivity.

Table 2: Analysis of Binding Interactions of 2H-1,4-Benzoxazin-3(4H)-one Derivatives with Putative Targets

| Derivative Class | Putative Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | Keap1 | Arg 415 | Hydrogen bond, Electrostatic interactions |